molecular formula C24H22O4 B12519235 Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- CAS No. 698982-45-5

Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-

Cat. No.: B12519235
CAS No.: 698982-45-5
M. Wt: 374.4 g/mol
InChI Key: AGGLJBWQZMRAHF-UHFFFAOYSA-N
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Description

Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- is a complex organic compound with a molecular formula of C24H22O4. This compound is characterized by its unique structure, which includes two ethanone groups connected by a 1,3-phenylenebis(methyleneoxy-3,1-phenylene) linkage. It is known for its applications in various fields of scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where phloroglucinol reacts with acetic anhydride or acyl chloride in the presence of an acid catalyst such as aluminum chloride (AlCl3), zinc chloride (ZnCl2), or titanium tetrachloride (TiCl4) . The reaction is carried out in an organic solvent like ethyl acetate at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of environmentally-friendly catalysts, such as copper(II) sulfate pentahydrate (CuSO4.5H2O), is also explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst or nitrating mixtures.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1,1’-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis- stands out due to its unique methyleneoxy linkages, which impart distinct chemical and physical properties

Properties

CAS No.

698982-45-5

Molecular Formula

C24H22O4

Molecular Weight

374.4 g/mol

IUPAC Name

1-[3-[[3-[(3-acetylphenoxy)methyl]phenyl]methoxy]phenyl]ethanone

InChI

InChI=1S/C24H22O4/c1-17(25)21-8-4-10-23(13-21)27-15-19-6-3-7-20(12-19)16-28-24-11-5-9-22(14-24)18(2)26/h3-14H,15-16H2,1-2H3

InChI Key

AGGLJBWQZMRAHF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCC2=CC(=CC=C2)COC3=CC=CC(=C3)C(=O)C

Origin of Product

United States

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